molecular formula C9H22Cl2N2 B2763248 trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride CAS No. 2225136-04-7

trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride

Cat. No.: B2763248
CAS No.: 2225136-04-7
M. Wt: 229.19
InChI Key: CGFHCEZSOGYGJR-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a cyclohexane ring with a trans-configuration of substituents: a dimethylaminomethyl group (-CH₂N(CH₃)₂) at position 4 and an amine (-NH₂) at position 1. It exists as a dihydrochloride salt, enhancing its water solubility and stability for pharmaceutical applications . Molecular Formula: C₈H₁₈Cl₂N₂ (free base: C₈H₁₇N₂; dihydrochloride adds two HCl molecules) . Molecular Weight: 242.63 g/mol . Applications: Likely serves as a pharmaceutical intermediate or reference standard due to its amine functionality and salt form, which are common in drug design .

Properties

IUPAC Name

4-[(dimethylamino)methyl]cyclohexan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-11(2)7-8-3-5-9(10)6-4-8;;/h8-9H,3-7,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFHCEZSOGYGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC(CC1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schmidt Reaction Adaptation

A patent (CN102001950A) describes a Schmidt reaction pathway for synthesizing structurally analogous trans-cyclohexylamines. While developed for trans-4-methylcyclohexylamine, this method is adaptable to the target compound by substituting the starting material with trans-4-[(dimethylamino)methyl]cyclohexanecarboxylic acid (Figure 2).

Procedure :

  • Acyl Azide Formation : React the carboxylic acid with sodium azide and sulfuric acid in chloroform.
  • Rearrangement : Heat to 40–65°C to generate an isocyanate intermediate.
  • Hydrolysis : Treat with water to yield the primary amine.

Key Advantages :

  • Avoids hydrazoic acid, using safer sodium azide.
  • Achieves 85–90% yield with 99.5% enantiomeric excess.

Industrial Scalability :

  • Conducted in a single pot under ambient pressure.
  • Utilizes low-cost solvents (chloroform, ethyl acetate) and mineral acids.

Reaction Conditions :

Parameter Optimal Range
Carboxylic Acid : NaN₃ 1 : 1.2 (molar)
Temperature 40–50°C
Reaction Time 12–16 hours

Comparative Analysis of Methods

Efficiency and Yield

Method Yield (Free Base) Purity (GC) Scalability
Mannich Reaction 70–75% 98.5% Moderate
Schmidt Reaction 85–90% 99.7% High

The Schmidt reaction’s superior yield stems from its single-pot design and minimized side reactions. However, it requires specialized starting materials, increasing upfront costs.

Salt Formation and Purification

Dihydrochloride Salt Synthesis :

  • Dissolve the free base in anhydrous ethanol.
  • Slowly add concentrated hydrochloric acid (2 equivalents) at 0–5°C.
  • Precipitate the salt via cooling crystallization.

Purification :

  • Recrystallization : Use methanol/ethanol mixtures (3:1 v/v) to achieve >99% purity.
  • Lyophilization : For hygroscopic batches, freeze-drying ensures stability.

Industrial-Scale Challenges

Stereochemical Control

Maintaining the trans configuration requires:

  • Low-Temperature Alkylation : Prevents epimerization.
  • Chiral HPLC Monitoring : Ensures enantiomeric excess >99%.

Equipment Design

  • Corrosion-Resistant Reactors : Necessary for hydrochloric acid handling.
  • Gas Scrubbing Systems : Mandatory for Schmidt reaction-derived nitrogen emissions.

Applications in Organic Synthesis

The compound’s dual amine groups enable diverse transformations:

  • Peptide Coupling : Activates carboxylates via mixed carbonate intermediates.
  • Ligand Synthesis : Coordinates transition metals in catalysis (e.g., CuAAC reactions).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride can undergo oxidation reactions, typically forming N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted cyclohexanamine derivatives.

Scientific Research Applications

Biological Activities

1. Anthelminthic Activity:
Research indicates that derivatives of trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine demonstrate significant anthelmintic activity. In a study involving various synthesized Mannich bases, it was found that certain compounds exhibited higher efficacy than traditional anthelmintics like albendazole, effectively paralyzing and killing earthworms at lower concentrations .

2. Pharmacological Potential:
The dimethylamine pharmacophore present in this compound is associated with a wide range of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic effects. The unique chemical structure allows for modulation of various biological targets, making it a promising candidate for drug development .

Applications in Medicinal Chemistry

The applications of trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride extend into several areas:

Application Area Details
Antidiabetic Agents It serves as an intermediate in the synthesis of glimepiride, an antidiabetic medication .
Anthelmintic Development Novel compounds derived from this amine show potential as new anthelmintics .
Pharmacological Research Investigated for its diverse biological activities and potential therapeutic uses .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Synthesis and Anthelmintic Testing:
    A study published in November 2024 explored the synthesis of Mannich bases derived from cyclohexanone and their subsequent testing against Milsonia ghanensis. The results indicated that these compounds not only paralyzed but also killed the worms more effectively than established treatments .
  • Pharmacological Profile:
    Another research effort focused on the pharmacological profile of dimethylamine derivatives, showcasing their potential in treating infectious diseases due to their antimicrobial properties .

Mechanism of Action

The mechanism of action of trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This compound can modulate biochemical pathways by altering the function of key enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

The target compound is compared to analogs with modifications in substituent groups, stereochemistry, and salt forms. Key differences include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Salt Form Key Applications/Notes
trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride C₈H₁₈Cl₂N₂ 242.63 -CH₂N(CH₃)₂ (4-position) Dihydrochloride Pharmaceutical intermediate
trans-4-Methylcyclohexanamine hydrochloride C₇H₁₆ClN 149.66 -CH₃ (4-position) Hydrochloride Industrial synthesis; simpler structure
trans-4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride C₁₁H₁₆Cl₃N₂O 299.62 -O-(3-chloropyridin-2-yl) (4-position) Dihydrochloride Drug impurity reference standard
trans-4-(Pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride C₁₀H₂₂Cl₂N₂ 241.20 -NC₄H₈ (pyrrolidinyl, 4-position) Dihydrochloride Potential CNS drug candidate (cyclic amine)
trans-4-Aminocyclohexanol C₆H₁₃NO 115.17 -OH (4-position) Free base Hydrophilic intermediate

Key Research Findings and Functional Implications

Substituent Effects on Bioactivity: The dimethylaminomethyl group in the target compound introduces a tertiary amine, enhancing lipophilicity and membrane permeability compared to the primary amine in trans-4-methylcyclohexanamine hydrochloride . This may improve blood-brain barrier penetration for CNS-targeted drugs. The pyrrolidinyl group () introduces a rigid cyclic amine, which may improve metabolic stability but reduce solubility compared to the flexible dimethylamino group .

Salt Form and Solubility: Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than monohydrochloride () or free bases (), critical for formulation in injectables or oral dosage forms .

This method ensures high enantiomeric purity, crucial for pharmaceuticals .

Biological Activity

trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride (CAS Number: 864689-68-9) is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : (1R,4R)-4-((dimethylamino)methyl)cyclohexan-1-amine
  • Molecular Formula : C9H20N2
  • Molecular Weight : 156.27 g/mol
  • Purity : 97% .

The presence of the dimethylamino group is crucial for its biological activity, as it influences the compound's interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

Biological Activity Overview

Activity Type Description References
AntimicrobialExhibits activity against various bacterial strains, potentially useful in treating infections.
AntihistaminicMay act as an antihistamine, providing relief from allergic reactions.
AnticancerPreliminary studies suggest potential cytotoxic effects on cancer cell lines.
NeuromodulatoryLikely affects neurotransmitter systems due to its structural similarity to known neuroactive agents.

Case Study 1: Antimicrobial Activity

In a study investigating dimethylamine derivatives, this compound showed promising antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties revealed that compounds with a similar structure induced apoptosis in cancer cell lines through the activation of caspase pathways. While direct studies on this compound are sparse, its structural analogs suggest potential efficacy in oncology .

Case Study 3: Neuromodulation

Research into dimethylamino-containing compounds demonstrated their role in modulating neurotransmitter release, particularly serotonin and norepinephrine. This suggests that this compound may influence mood and anxiety disorders through similar pathways .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including functionalization of the cyclohexane ring and subsequent dimethylamino-methyl group introduction. Industrial methods may employ continuous flow reactors to enhance yield and reduce environmental impact . For laboratory-scale synthesis, purification via recrystallization or column chromatography is critical. Characterization by NMR and HPLC ensures purity (>98%), with particular attention to the trans-configuration, which can be confirmed by NOESY spectroscopy .

Q. How do solubility and stability properties of this compound influence its use in biological assays?

  • Methodological Answer : The hydrochloride salt form enhances aqueous solubility, making it suitable for in vitro assays (e.g., receptor binding studies). Stability tests under varying pH (4–9) and temperature (−20°C to 25°C) are recommended. Degradation products, if any, should be monitored via LC-MS to ensure compound integrity during long-term storage .

Q. What analytical techniques are essential for confirming the molecular structure and stereochemistry?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to resolve cyclohexane ring protons and dimethylamino-methyl group signals.
  • X-ray Crystallography : For absolute stereochemical confirmation (if crystalline forms are obtainable) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₉H₂₁Cl₂N₂: 242.63 g/mol) .

Q. What preliminary assays are recommended to screen its biological activity?

  • Methodological Answer : Prioritize receptor profiling (e.g., GPCR or neurotransmitter transporter assays) due to structural similarity to neuroactive compounds. Use radioligand binding assays (e.g., for σ receptors) and functional assays (e.g., cAMP modulation). Dose-response curves (1 nM–100 µM) and controls (e.g., known agonists/antagonists) are critical .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and enantiomeric excess (ee)?

  • Methodological Answer :

  • Catalyst Screening : Use chiral catalysts (e.g., BINAP-metal complexes) during cyclohexane ring functionalization to enhance ee .
  • Process Analytics : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor intermediates in real-time .
  • Green Chemistry : Replace hazardous reagents (e.g., thionyl chloride) with enzymatic or biocatalytic alternatives for amine hydrochloridation .

Q. How should contradictory data on biological activity across studies be resolved?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., buffer pH, cell lines). Standardize protocols using guidelines like NIH Rigor and Reproducibility. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional Ca²⁺ flux assays). Meta-analysis of dose-response relationships and statistical power calculations are advised .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Glide or AutoDock to predict interactions with targets (e.g., NMDA receptors).
  • QSAR Modeling : Train models on analogs (e.g., trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride) to predict physicochemical properties (logP, pKa) .
  • DFT Calculations : Analyze conformational stability of the trans-isomer versus cis-isomer .

Q. What safety protocols are critical for handling this compound in vivo studies?

  • Methodological Answer :

  • Acute Toxicity : Conduct OECD 423 tests in rodents, monitoring for neurotoxic effects (e.g., tremors, respiratory depression).
  • PPE Requirements : Use nitrile gloves, fume hoods, and closed systems during weighing.
  • Waste Disposal : Neutralize hydrochloride residues with sodium bicarbonate before disposal .

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